molecular formula C16H16F4N4 B12266278 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12266278
M. Wt: 340.32 g/mol
InChI Key: NOIZBRNKQRNORL-UHFFFAOYSA-N
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Description

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of piperazine and pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2-fluorobenzyl chloride with piperazine, followed by the introduction of the pyrimidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter regulation, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of fluorine atoms and the piperazine-pyrimidine structure.

Properties

Molecular Formula

C16H16F4N4

Molecular Weight

340.32 g/mol

IUPAC Name

2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H16F4N4/c17-13-4-2-1-3-12(13)11-23-7-9-24(10-8-23)15-21-6-5-14(22-15)16(18,19)20/h1-6H,7-11H2

InChI Key

NOIZBRNKQRNORL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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